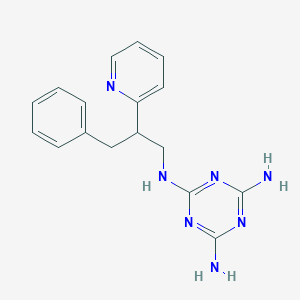![molecular formula C16H19ClN2O2S2 B7431739 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole](/img/structure/B7431739.png)
5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits unique structural and chemical properties that make it a promising candidate for developing new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific targets, such as enzymes or receptors, and modulating their activity. This binding may occur through various interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole are dependent on its mechanism of action and the specific targets it binds to. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole in lab experiments include its unique structural and chemical properties, which make it a promising candidate for developing new drugs for various diseases. Additionally, this compound has been shown to exhibit potent inhibitory activity against certain enzymes and has potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Direcciones Futuras
There are several future directions for research on 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole. One direction is to further investigate its mechanism of action and the specific targets it binds to. This information could be used to develop more effective drugs for various diseases. Another direction is to explore the potential of this compound as an anticancer agent and to optimize its structure to increase its potency and selectivity against cancer cells. Additionally, future research could focus on developing new synthesis methods for this compound that are more cost-effective and scalable for large-scale production.
Métodos De Síntesis
The synthesis of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole involves the reaction of 4-(chloromethyl)benzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methyl-1,3-thiazole-5-sulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of the compound with purity suitable for research purposes.
Aplicaciones Científicas De Investigación
The unique structural and chemical properties of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole make it a promising candidate for developing new drugs for various diseases. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-12-18-11-16(22-12)23(20,21)19-8-6-14(7-9-19)10-13-2-4-15(17)5-3-13/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOLXHDDPUKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid](/img/structure/B7431667.png)
![3-methyl-N-[(2R)-2-[(3-propyl-1,2,4-thiadiazol-5-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7431669.png)
![5-amino-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7431677.png)
![2,5-Dimethyl-7-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7431679.png)
![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7431711.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine](/img/structure/B7431720.png)
![4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine](/img/structure/B7431754.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)
![2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)

![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)